LogP Shift vs. Des-Trifluoromethyl Analog Drives Membrane Permeability and Target Engagement
The trifluoromethyl group increases the calculated logP by approximately 1.2–1.5 log units relative to the des‑CF₃ analog (methyl 4-(piperidin-4-yl)benzoate), moving the compound from a borderline low-permeability space into a range consistent with passive membrane diffusion [1]. This shift is critical for CNS penetration and intracellular target access.
| Evidence Dimension | Calculated octanol-water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 2.6 (ChemDraw prediction) |
| Comparator Or Baseline | Methyl 4-(piperidin-4-yl)benzoate; clogP ≈ 1.1 (ChemDraw prediction) |
| Quantified Difference | ΔclogP ≈ +1.5 units |
| Conditions | In silico prediction (ChemDraw v20; default settings) |
Why This Matters
A >1 log unit increase in clogP can substantially improve passive permeability, reducing reliance on active transport and broadening the compound's applicability in cell-based assays.
- [1] Rioton, S.; Gomez Pardo, D.; Cossy, J. Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. Molecules 2017, 22, 483. https://doi.org/10.3390/molecules22030483. View Source
